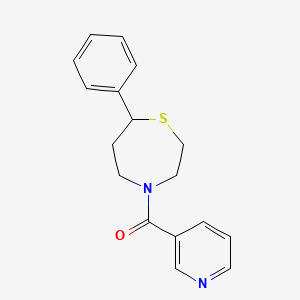
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Phenyl-1,4-thiazepan-4-yl)(pyridin-3-yl)methanone, also known as PTM, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The unique structure of PTM makes it an attractive candidate for drug development, as it has the ability to interact with a wide range of biological targets. In
Applications De Recherche Scientifique
Electronic and Excitation Properties
- The electronic absorption, excitation, and fluorescence properties of related compounds have been extensively studied. These studies focus on understanding the effects of structure and environmental factors on the spectroscopic properties of such compounds (Al-Ansari, 2016).
Antimicrobial Activity
- Research has been conducted on compounds with a similar structure, particularly focusing on their antimicrobial activity. These studies demonstrate the potential of these compounds in combating various microbial infections (Kumar et al., 2012).
Optical Properties for Material Science
- Investigations into the optical properties of related compounds have revealed their potential use in creating luminescent materials and emitters with large Stokes' shifts. This has implications for their application in material science, particularly in the development of new photoluminescent materials (Volpi et al., 2017).
Novel Synthetic Methods
- New methods have been developed for the synthesis of derivatives of similar compounds. These methods are significant for creating new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Kovtunenko et al., 2012).
Anti-Tumor Agents
- Certain derivatives have been discovered as cytotoxic agents selective against tumorigenic cell lines, highlighting their potential application in cancer therapy. These studies explore the relationship between molecular structure and biological activity (Hayakawa et al., 2004).
Efficient Synthesis Techniques
- Research has also focused on efficient synthesis techniques, such as ultrasound-assisted methods, to create derivatives. These methods aim to streamline the production process, making it more cost-effective and environmentally friendly (Sandaroos & Damavandi, 2013).
Solubility and Formulation Studies
- Studies have also been conducted to develop suitable formulations for related compounds, especially those with poor water solubility. These formulations are crucial for their application in drug delivery and pharmaceutical development (Burton et al., 2012).
Propriétés
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c20-17(15-7-4-9-18-13-15)19-10-8-16(21-12-11-19)14-5-2-1-3-6-14/h1-7,9,13,16H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBGACQHFLAZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

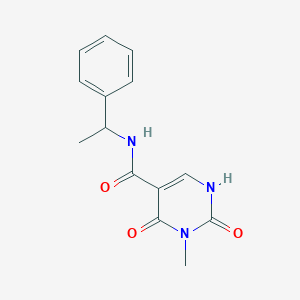
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2656604.png)
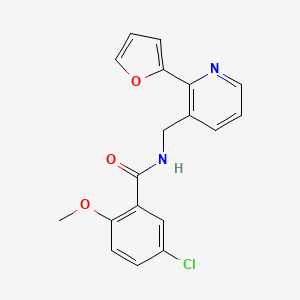
![3-chloro-2-[(E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2656607.png)
![1-(benzo[d][1,3]dioxol-5-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2656610.png)
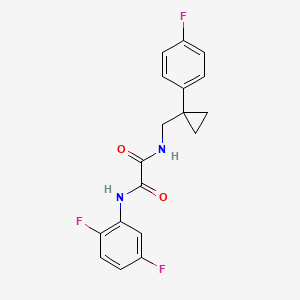
![1-(4-ethoxyphenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2656612.png)

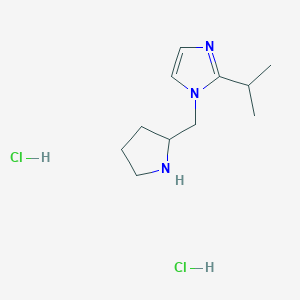
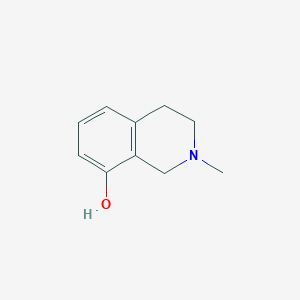

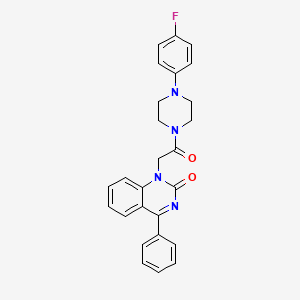
![2-(o-Tolyl)imidazo[1,2-a]pyridine](/img/structure/B2656623.png)
![Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2656624.png)